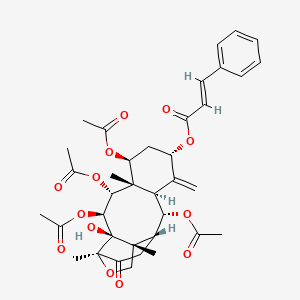
(+)-Pinoresinol diacetate
Vue d'ensemble
Description
(+)-Pinoresinol diacetate is a natural product found in Araucaria angustifolia with data available.
Applications De Recherche Scientifique
Antifungal Activity : (+)-Pinoresinol has been found to have potent antifungal properties, specifically against the human pathogen Candida albicans. It causes damage to the fungal plasma membrane, indicating its therapeutic potential as an antifungal agent (Hwang et al., 2010).
Oxidative Catabolism : A study on the oxidative catabolism of (+)-pinoresinol by certain strains of Pseudomonas and Burkholderia highlights its role in the degradation of lignin. This has implications for transforming lignin into useful chemicals and generating phytoestrogenic enterolactones from lignans (Shettigar et al., 2020).
Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves exhibits antibacterial activities against several food-related bacteria. It disrupts the cytoplasmic membrane of bacteria, causing physiological and morphological changes in bacterial cells (Zhou et al., 2017).
Biotechnological Production : Research into the biotechnological production of pinoresinol from eugenol has been conducted. This includes developing an enzymatic cascade for efficient pinoresinol production, which is significant for its potential pharmacological and food supplement applications (Lv et al., 2017).
Antitumor and Hepatoprotective Effects : (+)-Pinoresinol has shown significant inhibition of HepG2 (human liver cancer) cell proliferation and displayed antitumor activities. It induces apoptosis through the death receptor pathway and inhibits HepG2 invasion (Zhang et al., 2018). Also, pinoresinol has hepatoprotective effects against carbon tetrachloride-induced liver injury in mice, attributed to its antioxidative activity and down-regulation of inflammatory mediators (Kim et al., 2010).
Antidiabetic Potential : (+)-Pinoresinol from defatted sesame seeds has been identified as a potential hypoglycemic agent, inhibiting α-glucosidase, which is important for managing blood sugar levels in diabetes (Wikul et al., 2012).
Propriétés
IUPAC Name |
[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPASQHFAUTDF-XZUXRINTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





